molecular formula C23H27F2N3O4 B2563757 N-(2,4-difluorobenzyl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 1207016-68-9

N-(2,4-difluorobenzyl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Cat. No. B2563757
CAS RN: 1207016-68-9
M. Wt: 447.483
InChI Key: VMMSTPQPHOGOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorobenzyl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H27F2N3O4 and its molecular weight is 447.483. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorobenzyl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorobenzyl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Applications

Research on compounds similar to N-(2,4-difluorobenzyl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide often focuses on the synthesis of novel polymers. For example, compounds with piperidine structures and various substituents have been used in the synthesis of polyamides with specific side groups, such as uracil and adenine, or theophylline and thymine. These polyamides exhibit unique solubility and molecular weight characteristics, making them interesting for various scientific applications, including material science and biochemistry (Hattori & Kinoshita, 1979).

Potential Pharmaceutical Applications

Compounds structurally related to N-(2,4-difluorobenzyl)-1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide have been evaluated for their antimicrobial activities. A study on a series of 1,4-disubstituted 1,2,3-triazole derivatives, which share some structural similarities, demonstrated moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, suggesting potential applications in developing new antimicrobial agents (Jadhav et al., 2017).

Chemical Properties and Characterization

The synthesis and characterization of related compounds have been extensively studied to understand their chemical properties better. These studies include the synthesis of bifunctional tetraaza macrocycles and their conversion to poly(amino carboxylate) chelating agents, indicating the versatility of such compounds in forming complex structures with potential applications in chemistry and materials science (McMurry et al., 1992).

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F2N3O4/c1-31-18-5-6-20(21(12-18)32-2)27-22(29)14-28-9-7-15(8-10-28)23(30)26-13-16-3-4-17(24)11-19(16)25/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMSTPQPHOGOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=C(C=C(C=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.